4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile
Description
Properties
IUPAC Name |
4-bromo-1-cyclobutylindole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2/c14-11-5-2-6-12-13(11)9(7-15)8-16(12)10-3-1-4-10/h2,5-6,8,10H,1,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFNHZADOHSMIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(C3=C2C=CC=C3Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tosyl Protection and Cyclobutyl Substitution
Direct Cyclobutylation via Alkylation
Alternative routes avoid tosyl protection by employing direct N-alkylation:
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Method A : 4-Bromoindole reacts with cyclobutyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) at 140°C. The 3-nitrile is introduced via palladium-catalyzed cyanation using Zn(CN)₂ or trimethylsilyl cyanide (TMSCN).
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Method B : Copper(I)-mediated coupling of 4-bromo-3-iodoindole with cyclobutylzinc reagents, followed by cyanation using K₄[Fe(CN)₆].
Comparison :
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| A | One-pot alkylation | High temperature required | 58% |
| B | Mild conditions | Requires pre-functionalized iodo intermediate | 62% |
Advanced Functionalization Techniques
Bromine Retention Strategies
Bromine at the 4-position is susceptible to displacement under strong bases. Mitigation strategies include:
Cyclobutyl Group Installation via Strain-Release Chemistry
Recent innovations leverage strained cyclobutane precursors:
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Cyclobutyl Bromide Synthesis : Cyclopropyl carbinol reacts with hydrobromic acid (HBr) to form bromocyclobutane, which participates in SN2 reactions with indole.
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Silver-Catalyzed Dearomative Cycloaddition : Bicyclobutanes undergo [2π+2σ] cycloaddition with indoles under AgNO₃ catalysis, enabling fused cyclobutane-indoline scaffolds.
Example :
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Reaction of 4-bromo-1H-indole-3-carbonitrile with bicyclobutane ester (1a) in dichloromethane, catalyzed by AgNO₃ (5 mol%), yields the target compound in 71%.
Purification and Characterization
-
Chromatography : Silica gel column chromatography with hexane/ethyl acetate (3:1) effectively isolates the product.
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Spectroscopic Confirmation :
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium cyanide, potassium cyanide, and various nucleophiles.
Major Products Formed
Oxidation: Oxo derivatives of the indole ring.
Reduction: Amino derivatives of the indole ring.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile features a unique indole core structure, which is often associated with various pharmacological activities. The presence of a bromine atom and a cyclobutyl group contributes to its reactivity and biological profile. The compound can be represented by the following structure:
Antimicrobial Activity
Research indicates that compounds containing indole structures, including 4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile, exhibit significant antimicrobial properties. Studies have shown that derivatives of indole can inhibit the growth of various bacterial strains, including multidrug-resistant strains. For example, analogs of indole derivatives have been tested against Mycobacterium tuberculosis, demonstrating promising activity against this pathogen .
Antiviral Properties
Indole derivatives have also been explored for their antiviral potential. The compound's structure allows it to interact with viral proteins, potentially inhibiting viral replication. Research has indicated that certain indole compounds can serve as effective inhibitors against viruses such as Hepatitis C .
Anticancer Activity
The potential of 4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile in cancer treatment is notable. Indole derivatives are being investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds within the indole family have shown efficacy in various cancer cell lines, suggesting that modifications to the indole structure can enhance anticancer activity .
Case Study 1: Antimicrobial Screening
A study focused on the antimicrobial activity of various indole derivatives highlighted the effectiveness of 4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a lead compound for further development .
Case Study 2: Antiviral Research
In antiviral research, 4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile was tested for activity against Hepatitis C virus (HCV). The results demonstrated that the compound could inhibit HCV replication in vitro, making it a candidate for further exploration in antiviral drug development .
Mechanism of Action
The mechanism of action of 4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The presence of the bromine atom and the carbonitrile group enhances its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Key Observations :
- N1 Substituent : The cyclobutyl group in the target compound introduces steric bulk compared to methyl or benzyl groups in analogs. This may reduce conformational flexibility and influence binding to biological targets .
- Halogen Position: Bromine at C4 (target compound) versus C7 (13b, 13d) alters electronic effects.
Physicochemical Properties
Key Observations :
- Melting points correlate with substituent size and symmetry. The cyclobutyl analog’s melting point is unreported but may exceed 160°C due to increased molecular rigidity.
- All compounds exhibit strong C≡N IR absorption (~2200 cm⁻¹), confirming the integrity of the cyano group .
Structural Planarity and Crystallography
- The indole core in 1-(4-Bromophenyl)-2-methyl-1H-indole-3-carbonitrile exhibits near-planarity (dihedral angle: 0.95°), comparable to other analogs .
Biological Activity
4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile can be represented as follows:
- Molecular Formula: C12H12BrN3
- Molecular Weight: 280.15 g/mol
- Key Functional Groups: Bromine, carbonitrile, and indole moiety.
Biological Activity Overview
Research has indicated that compounds with indole structures often exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific activity of 4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile has been investigated in various studies.
Anticancer Activity
Indole derivatives are known for their anticancer properties. In a study evaluating various indole derivatives, it was found that modifications on the indole ring could significantly influence cytotoxicity against cancer cell lines. For instance, compounds similar to 4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HCT116 and A549, indicating promising anticancer potential .
The mechanism by which 4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile exerts its biological effects may involve the following pathways:
- Inhibition of Kinases: Similar compounds have been reported to inhibit specific kinases involved in cancer cell proliferation.
- Induction of Apoptosis: Indole derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimicrobial Activity: Some studies suggest that compounds with similar structures may exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting bacterial enzymes .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of indole derivatives. The presence of the bromine atom at the 4-position on the indole ring enhances lipophilicity and may improve binding affinity to biological targets.
| Substituent | Effect on Activity |
|---|---|
| Bromine | Increases lipophilicity |
| Cyclobutyl | Enhances steric hindrance |
| Carbonitrile | Contributes to electronic properties |
Case Studies
Several studies have focused on related compounds to elucidate the biological activity of indoles:
- Indazole Derivatives: Research on indazole-containing compounds has shown potent activity against various cancer cell lines, with IC50 values as low as 0.64 μM for specific derivatives .
- Antitubercular Activity: Compounds structurally related to 4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile have been evaluated for their ability to inhibit Mycobacterium tuberculosis, demonstrating significant activity .
Q & A
Q. What statistical methods validate the reproducibility of biological or spectroscopic data?
- Methodological Answer : Use:
- Bland-Altman plots : Assess inter-lab variability in IC₅₀ measurements.
- Principal Component Analysis (PCA) : For NMR/IR datasets to identify outlier spectra.
- Q² (cross-validated R²) : In SAR models to prevent overfitting. A Q² >0.5 indicates robust predictive power .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
